molecular formula C20H13Cl2N5O5 B2971363 N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921852-21-3

N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

货号: B2971363
CAS 编号: 921852-21-3
分子量: 474.25
InChI 键: RLGZPXOAZQHNMS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C20H13Cl2N5O5 and its molecular weight is 474.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, including cytotoxicity against cancer cell lines and other pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

C19H15Cl2N5O4\text{C}_{19}\text{H}_{15}\text{Cl}_{2}\text{N}_{5}\text{O}_{4}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer properties and other pharmacological effects.

Anticancer Activity

Several studies have reported the cytotoxic effects of similar pyrrolo[3,2-d]pyrimidine derivatives against various cancer cell lines. For instance:

  • Cytotoxicity : The compound exhibits significant cytotoxic activity toward human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC50 values for these cell lines are reported to be below 100 μM, indicating strong potential for anticancer applications .
  • Mechanism of Action : The mechanism involves the induction of apoptosis, characterized by:
    • Phosphatidylserine translocation : An increase in apoptotic cells was observed, confirming the compound's ability to induce apoptosis.
    • Caspase activation : The compound significantly increased caspase activity in treated cells, suggesting that it promotes programmed cell death through intrinsic apoptotic pathways .

Structure-Activity Relationship (SAR)

Research indicates that certain structural features contribute to the biological efficacy of pyrrolo[3,2-d]pyrimidine derivatives:

  • Chlorine and Nitro Substituents : The presence of electron-withdrawing groups such as chlorine and nitro groups at specific positions enhances the cytotoxicity against cancer cells. For example, compounds with a para-nitro substitution showed improved activity compared to their non-substituted counterparts .
  • Methyl Group Influence : The methyl group at the 5-position has been associated with increased biological activity. Modifications at this position can lead to variations in potency and selectivity against different cancer types .

Comparative Efficacy

A comparative analysis of related compounds reveals that those with similar structural motifs often exhibit comparable or enhanced biological activities. Below is a summary table highlighting the IC50 values for several pyrrolo[3,2-d]pyrimidine derivatives:

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound AHCT-11636Apoptosis via caspase activation
Compound BHeLa34Apoptosis via phosphatidylserine translocation
N-(4-chloro...)MCF-7<100Induction of apoptosis

Case Studies

  • Study on Apoptotic Mechanisms : A study focused on the apoptotic effects of N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl derivatives demonstrated significant morphological changes in treated cells. These changes included cell shrinkage and detachment from culture surfaces after exposure to concentrations above 25 μM .
  • Metabolic Stability Assessment : Another investigation assessed the metabolic stability of the compound in human liver microsomes. The results indicated that structural modifications could enhance metabolic stability while preserving anticancer activity, making it a promising candidate for further development in therapeutic applications .

常见问题

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare this pyrrolo-pyrimidine derivative?

The compound is typically synthesized via multi-step condensation reactions. For example, analogous pyrrolo-pyrimidine derivatives are synthesized by reacting substituted phenyl precursors with heterocyclic building blocks under reflux conditions. Key steps include cyclization using reagents like POCl₃ and subsequent functionalization via nucleophilic substitution or coupling reactions . Ethyl carboxylate intermediates (e.g., ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) are often hydrolyzed to carboxamides using ammonia or amines .

Q. Which spectroscopic techniques are critical for structural confirmation?

Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
  • Infrared (IR) Spectroscopy: Identification of carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1500 cm⁻¹) groups.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .

Q. How are single-crystal X-ray diffraction (SC-XRD) data analyzed for this compound?

SC-XRD data are refined using software like SHELXL to resolve atomic coordinates and thermal parameters. Challenges include managing disorder in aromatic rings or substituents, which requires iterative refinement and constraints (e.g., fixing bond distances/angles). Mean C–C bond deviations <0.01 Å and R-factors <0.06 indicate reliable structural models .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

Systematic optimization involves Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst). For example, flow chemistry techniques improve reproducibility in diazomethane synthesis, reducing side reactions . For this compound, substituting polar aprotic solvents (e.g., DMF) and optimizing stoichiometry of nitrophenyl precursors can mitigate byproduct formation .

Q. What strategies resolve contradictions in biological activity data across cell lines?

Discrepancies in assays (e.g., MTT viability vs. kinase inhibition) require:

  • Dose-response profiling to differentiate cytotoxic vs. target-specific effects.
  • Mechanistic validation using siRNA knockdown or competitive binding assays.
  • Molecular docking to predict binding affinities against off-target proteins (e.g., CDK9 vs. CDK2) .

Q. How are crystallographic disorders addressed in this compound’s X-ray structure?

Disordered regions (e.g., chlorophenyl or nitro groups) are modeled using split-atom refinement in SHELXL. Constraints (e.g., isotropic thermal parameters for overlapping atoms) and occupancy factor adjustments improve model accuracy. Validation tools like PLATON check for missed symmetry or overfitting .

属性

CAS 编号

921852-21-3

分子式

C20H13Cl2N5O5

分子量

474.25

IUPAC 名称

N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H13Cl2N5O5/c1-25-9-13(18(28)23-11-4-7-14(22)15(8-11)27(31)32)16-17(25)19(29)26(20(30)24-16)12-5-2-10(21)3-6-12/h2-9H,1H3,(H,23,28)(H,24,30)

InChI 键

RLGZPXOAZQHNMS-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。